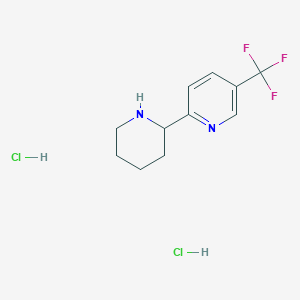
2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride” is a compound that belongs to the class of organic compounds known as 4-benzylpiperidines . It has a molecular formula of C11H13F3N2 .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a pyridine ring with a trifluoromethyl group . The molecular weight of the compound is 266.69 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 266.69 . The compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
One of the primary scientific research applications of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine dihydrochloride involves its role in chemical synthesis. Khlebnikov et al. (2018) discuss its use as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles via a 2H-azirine ring expansion strategy. This compound can be transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through methylation/hydrazinolysis, highlighting its versatility in synthesizing nitrogen-containing heterocycles (Khlebnikov, Liya D. Funt, O. Tomashenko, M. Novikov, 2018).
Applications in Medicinal Chemistry
In medicinal chemistry, the structural motif of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine is significant. Research indicates the synthesis of compounds like 3-(Pyrrolidin-1-yl)piperidine, which holds major importance due to its rigid diamine structure, offering a novel method for synthesis that can be beneficial for producing large quantities for medicinal purposes (R. Smaliy, A. A. Chaykovskaya, A. A. Yurchenko, A. I. Lakhtadyr, S. A. Yurchenko, N. A. Shtil, A. N. Kostuk, 2011). This application is crucial for developing pharmaceuticals where precise structural configurations are necessary for drug efficacy.
Role in Developing Advanced Materials
Another application area is in the development of advanced materials, where the compound's structural elements are utilized for designing molecules with specific electronic and optical properties. The study by Palion-Gazda et al. (2019) on structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups showcases the utility of the piperidine and pyridine derivatives in tailoring the thermal, redox, and photophysical properties of materials (J. Palion-Gazda, B. Machura, Tomasz Klemens, A. Szłapa-Kula, S. Krompiec, M. Siwy, H. Janeczek, E. Schab-Balcerzak, J. Grzelak, S. Maćkowski, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains .
Mode of Action
The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . It interacts with the enzyme, thereby inhibiting its function.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase affects the collagen synthesis pathway . This can lead to a decrease in the production of stable collagen, which can have various downstream effects depending on the physiological context .
Pharmacokinetics
These properties would impact the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is a decrease in the activity of collagen prolyl-4-hydroxylase, leading to a potential decrease in the production of stable collagen . This could have various effects at the molecular and cellular levels, including potential impacts on tissue structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with collagen prolyl-4-hydroxylase .
Propriétés
IUPAC Name |
2-piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)8-4-5-10(16-7-8)9-3-1-2-6-15-9;;/h4-5,7,9,15H,1-3,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOYXKSXSHBZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B2816923.png)
![2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2816924.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2816925.png)
![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816927.png)
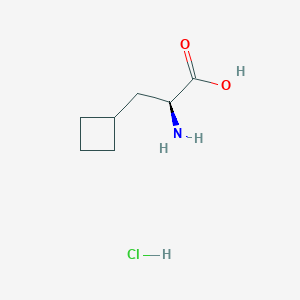
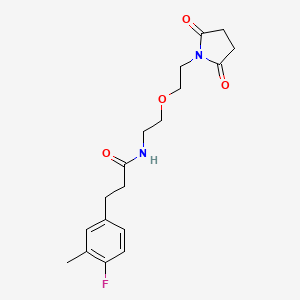
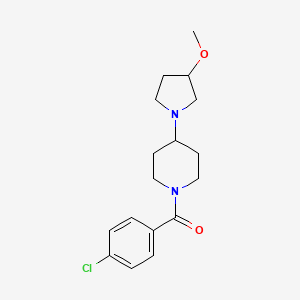
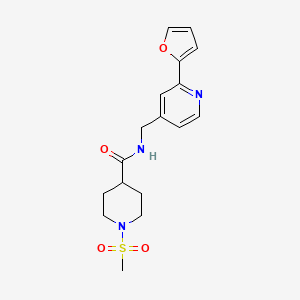
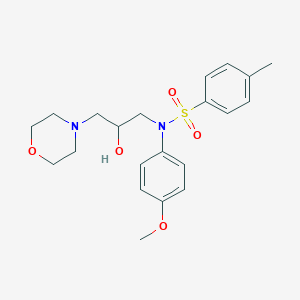
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea](/img/structure/B2816934.png)
![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2816935.png)
![4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B2816936.png)

![tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate](/img/structure/B2816945.png)